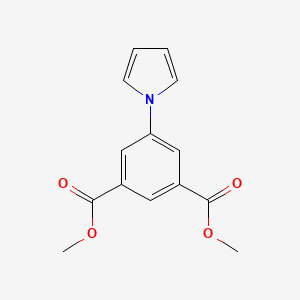

dimethyl 5-(1H-pyrrol-1-yl)isophthalate

Description

Properties

CAS No. |

168618-28-8 |

|---|---|

Molecular Formula |

C14H13NO4 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

dimethyl 5-pyrrol-1-ylbenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C14H13NO4/c1-18-13(16)10-7-11(14(17)19-2)9-12(8-10)15-5-3-4-6-15/h3-9H,1-2H3 |

InChI Key |

HJYYBZMOCGOELK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N2C=CC=C2)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Research indicates that dimethyl 5-(1H-pyrrol-1-yl)isophthalate exhibits several biological activities, which are crucial for its application in medicinal chemistry. It has been studied for its potential effects on cellular mechanisms, particularly in relation to enzyme interactions and receptor binding. For instance, studies have focused on its binding affinity with phosphodiesterase enzymes, which are significant in modulating cyclic adenosine monophosphate (cAMP) levels—an important signaling molecule in various biological processes.

Lead Compound in Drug Development

The compound serves as a lead structure for developing new pharmaceuticals, especially in oncology. Its ability to interact with specific biological targets positions it as a candidate for further development into therapeutic agents. For example, related compounds have shown promise in enhancing monoclonal antibody production in cell cultures, suggesting that this compound could similarly be utilized to improve yields in biopharmaceutical production .

Polymer Synthesis

In materials science, this compound is explored as a precursor for synthesizing advanced polymers. Its unique structural features allow it to be integrated into polymer matrices, potentially enhancing the physical and chemical properties of the resulting materials. This application is particularly relevant in developing materials with specific mechanical or thermal characteristics.

Coatings and Composites

The compound's reactivity can also be harnessed in creating coatings and composites that require specific functional properties. The incorporation of pyrrole derivatives into polymeric structures can lead to materials with enhanced conductivity or chemical resistance, making them suitable for various industrial applications.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dimethyl 2-(1H-pyrrol-1-yl)terephthalate | Pyrrole ring with terephthalate moiety | Different reactivity due to the terephthalate group |

| Dimethyl 2-(1H-pyrrol-1-yl)phthalate | Pyrrole ring with phthalate moiety | Varying biological activity compared to isophthalate |

| Dimethyl 2-(1H-pyrrol-1-yl)benzoate | Pyrrole ring attached to benzoic acid | Distinct solubility characteristics |

This comparative analysis highlights how the unique combination of the pyrrole and isophthalate moieties in this compound provides distinct chemical properties and potential biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Enhanced Monoclonal Antibody Production : A study demonstrated that compounds related to this compound improved monoclonal antibody production by enhancing cell-specific productivity while maintaining cell viability during culture processes .

- Potential Anti-Cancer Activity : Preliminary investigations suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth.

- Material Innovations : Research into polymer applications has shown that integrating this compound into polymeric systems can yield materials with improved thermal stability and mechanical strength, thus broadening its utility in industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The substituent at the 5-position of the isophthalate core defines key differences:

- Target Compound: Dimethyl 5-(1H-pyrrol-1-yl)isophthalate contains a pyrrole ring, a nitrogen-containing heterocycle known for electron-rich aromaticity.

- Analog 1: Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate (C₁₈H₁₇NO₇) incorporates an amino-phenoxy group with a methoxycarbonyl substituent .

- Analog 2 : Dimethyl 5-(1-ethyl-1H-pyrazole-3-carboxamido)isophthalate (C₁₆H₁₇N₃O₅) features a pyrazole carboxamide group .

Table 1: Molecular Properties

Physical and Chemical Properties

- Melting Point : Analog 1 exhibits a melting point of 111–112°C , while data for the target compound and Analog 2 are unavailable.

- Solubility: The methoxycarbonyl and amino groups in Analog 1 may enhance polarity and aqueous solubility compared to the pyrrole-containing target compound.

- Stability : Analog 1 is classified as stable under recommended storage conditions , though reactivity differences due to substituents (e.g., pyrrole’s susceptibility to electrophilic substitution) require further study.

Regulatory and Transport Considerations

- Analog 1 : Regulated under IMDG as an environmental hazard (Class 9) and requires specific labeling for transport .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 5-(1H-pyrrol-1-yl)isophthalate, and how can reaction conditions be optimized for reproducibility?

- Answer : The compound is typically synthesized via aromatic substitution or coupling reactions. A common method involves refluxing precursors (e.g., pyrrole derivatives and isophthalate esters) in xylene with a catalyst like chloranil for 25–30 hours, followed by NaOH treatment, solvent removal, and recrystallization from methanol . Optimization requires factorial design (e.g., varying temperature, solvent polarity, or catalyst loading) to identify critical parameters. Statistical methods like Design of Experiments (DoE) reduce trial numbers while ensuring robust data .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Answer : Combine analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and esterification.

- HPLC-MS for purity assessment and detection of byproducts.

- FT-IR to verify carbonyl (C=O) and pyrrole ring vibrations.

- XRD for crystalline phase identification.

Cross-validate results with literature spectra and control samples to minimize instrumental bias .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Follow chemical hygiene plans under institutional safety regulations. Key steps:

- Use fume hoods for synthesis/purification to avoid inhalation of volatile reagents (e.g., xylene).

- Wear nitrile gloves and goggles to prevent dermal exposure.

- Store in inert, airtight containers away from oxidizing agents.

- Conduct toxicity screenings for reproductive (DART) or environmental risks, as phthalate derivatives often require specialized hazard assessments .

Q. How can researchers efficiently locate and evaluate prior literature on this compound’s physicochemical properties?

- Answer : Use academic databases (SciFinder, Reaxys) with search terms like "isophthalate derivatives" and "pyrrole-substituted esters". Prioritize peer-reviewed journals (e.g., International Journal of Organic Chemistry) over non-academic sources. Critically assess methodologies in retrieved papers using criteria like sample size, reproducibility, and instrumentation .

Advanced Research Questions

Q. What mechanistic insights guide the design of catalytic systems for enhancing the reaction efficiency of this compound synthesis?

- Answer : Investigate the role of electron-deficient aromatic systems in nucleophilic substitution. Computational tools (DFT, molecular dynamics) model transition states to identify rate-limiting steps. For example, chloranil’s role as an electron acceptor in dehydrogenation can be studied via Hammett plots or kinetic isotope effects .

Q. How can computational modeling predict the compound’s behavior in novel applications (e.g., organic electronics or metal-organic frameworks)?

- Answer : Use software like Gaussian or Materials Studio to simulate:

- Electron density maps for charge transport properties.

- Solubility parameters (via COSMO-RS) for solvent selection in thin-film deposition.

- Coordination chemistry with metal ions for MOF design.

Validate predictions with experimental data (e.g., cyclic voltammetry for redox activity) .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Answer : Conduct a meta-analysis of literature data, noting variables like solvent (DMSO vs. CDCl₃), concentration, and temperature. Reproduce disputed spectra under standardized conditions. Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets and isolate methodological discrepancies .

Q. What theoretical frameworks are applicable to studying the compound’s role in supramolecular assemblies or polymer networks?

- Answer : Apply concepts from:

- Molecular self-assembly (e.g., π-π stacking, hydrogen bonding).

- Polymer thermodynamics (Flory-Huggins theory for miscibility).

- Topological analysis for crosslinking efficiency.

Experimental validation via SAXS or rheometry quantifies network formation dynamics .

Methodological Notes

- Experimental Design : Use factorial designs (e.g., 2³ full factorial) to test variables like catalyst ratio, solvent, and reaction time. Response surface methodology (RSM) optimizes yield and purity .

- Data Interpretation : Cross-reference computational and experimental results using Bland-Altman plots to assess agreement .

- Theoretical Alignment : Frame hypotheses using established models (e.g., frontier molecular orbital theory for reactivity) before proposing novel mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.